SODIUM DEHYDROACETATE
Overview
Description
Sodium dehydroacetate is the sodium salt of dehydroacetic acid, with the chemical formula C8H7NaO4. It appears as a white or near-white crystalline powder and is known for its antimicrobial properties. This compound is widely used as a preservative in food, cosmetics, and pharmaceuticals due to its ability to inhibit the growth of bacteria, yeast, and mold .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium dehydroacetate is synthesized by reacting dehydroacetic acid with sodium hydroxide. Dehydroacetic acid itself is produced through the self-condensation of ethyl acetoacetate under light or heat conditions. The reaction can be summarized as follows:
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Synthesis of Dehydroacetic Acid:
- Ethyl acetoacetate undergoes self-condensation in the presence of light or heat to form dehydroacetic acid.
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C6H8O3→C8H8O4
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Formation of this compound:
- Dehydroacetic acid reacts with sodium hydroxide in a solid-state reaction to form this compound.
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C8H8O4+NaOH→C8H7NaO4+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale reaction of dehydroacetic acid with sodium hydroxide. The process is optimized for high yield and purity, ensuring the compound meets regulatory standards for use in food and cosmetics .
Chemical Reactions Analysis
Types of Reactions: Sodium dehydroacetate primarily undergoes reactions typical of carboxylate salts. These include:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions due to the presence of the carboxylate group.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form dehydroacetic acid and sodium hydroxide.
Common Reagents and Conditions:
Acids: Strong acids can protonate this compound, converting it back to dehydroacetic acid.
Bases: Strong bases can further deprotonate the compound, although this is less common.
Major Products:
Dehydroacetic Acid: Formed through hydrolysis or acidification.
Sodium Hydroxide: A byproduct of hydrolysis.
Scientific Research Applications
Sodium dehydroacetate has a wide range of applications in various fields:
Chemistry: Used as a preservative in chemical formulations to prevent microbial contamination.
Biology: Employed in microbiological studies to inhibit the growth of unwanted microorganisms.
Medicine: Utilized in pharmaceutical formulations to extend the shelf life of products.
Industry: Widely used in the food industry as a preservative for bread, pastries, and other perishable goods
Mechanism of Action
The antimicrobial action of sodium dehydroacetate is primarily due to its ability to penetrate microbial cells and disrupt their metabolic processes. It inhibits the respiratory enzymes of microorganisms, thereby preventing their growth and reproduction. This makes it effective against a broad spectrum of bacteria, yeast, and mold .
Comparison with Similar Compounds
- Sodium Benzoate
- Potassium Sorbate
- Methylparaben
- Propylparaben
Sodium dehydroacetate stands out due to its broad-spectrum antimicrobial activity and stability under various conditions, making it a versatile preservative in multiple industries .
Properties
IUPAC Name |
sodium;3-acetyl-6-methyl-2-oxopyran-4-olate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4.Na/c1-4-3-6(10)7(5(2)9)8(11)12-4;/h3,10H,1-2H3;/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNRBQVNNIDJHX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium dehydroacetate is a white powder. Used as a fungicide, plasticizer, toothpaste, preservative in food., Hydrate: White solid; [Hawley] White powder; [MSDSonline] | |
Record name | SODIUM DEHYDROACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21018 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Sodium dehydroacetate | |
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URL | https://haz-map.com/Agents/7096 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Soluble (NTP, 1992), INSOL IN MOST ORGANIC SOLVENTS /HYDRATE/ | |
Details | Hawley, G.G. The Condensed Chemical Dictionary. 10th ed. New York: Van Nostrand Reinhold Co., 1981., p. 938 | |
Record name | SODIUM DEHYDROACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21018 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Hawley, G.G. The Condensed Chemical Dictionary. 10th ed. New York: Van Nostrand Reinhold Co., 1981., p. 938 | |
Record name | SODIUM DEHYDROACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4236 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
4418-26-2 | |
Record name | SODIUM DEHYDROACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21018 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | SODIUM DEHYDROACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W46YN971G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | SODIUM DEHYDROACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4236 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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